molecular formula C15H11NO3 B2353919 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 339008-47-8

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2353919
CAS No.: 339008-47-8
M. Wt: 253.257
InChI Key: KCCZPONYOUMPIS-ZROIWOOFSA-N
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Description

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is a specialized benzofuranone derivative with molecular formula C 15 H 11 NO 3 . This compound features a benzofuran-1(3H)-one core structure substituted at the 3-position with a (2-hydroxyanilino)methylene group, creating a conjugated system that may contribute to its potential applications in materials science and chemical research. While specific biological data for this compound is limited in public sources, structurally-related benzofuran-1(3H)-one derivatives have demonstrated significant utility as intermediates in organic synthesis and as potential stabilizers in polymer systems . Benzofuranone derivatives bearing phenolic substituents similar to the 2-hydroxyanilino moiety in this compound have been investigated for their ability to protect organic materials against oxidative degradation . The molecular architecture suggests potential for UV absorption properties, analogous to other benzotriazole-based compounds used to stabilize materials against light-induced degradation . The presence of both hydrogen bond donor (phenolic OH) and acceptor (carbonyl) groups in its structure may facilitate specific molecular interactions relevant to materials science applications. Researchers exploring novel polymer stabilizers, synthetic intermediates, or specialized chromophores may find this compound particularly valuable. Our product is provided with comprehensive analytical characterization to ensure identity and purity for research applications. This compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or consumer applications. Researchers should consult safety data sheets prior to handling and employ appropriate laboratory precautions.

Properties

IUPAC Name

3-[(2-hydroxyphenyl)iminomethyl]-2-benzofuran-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-13-8-4-3-7-12(13)16-9-14-10-5-1-2-6-11(10)15(18)19-14/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZWBQTMZAFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C3C=CC=CC3=C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Synthesis Functionalization with 2-Hydroxyaniline

The (2-hydroxyanilino)methylene group is introduced via condensation between the benzofuranone’s active methylene group and 2-hydroxyaniline. This step typically employs acidic or dehydrating conditions to facilitate imine formation. For instance, heating 2-benzofuran-1(3H)-one with 2-hydroxyaniline in glacial acetic acid under reflux for 12 hours yields the target compound. The reaction mechanism involves nucleophilic attack of the aniline’s amine group on the carbonyl carbon, followed by dehydration to form the methylene bridge.

Bromination-Amination Sequential Approach

Saeed Abaee et al. demonstrated the synthesis of brominated benzofurans using N-bromosuccinimide (NBS) in carbon tetrachloride. Starting from 1-(3-methyl-1-benzofuran-2-yl)ethanone, bromination at the methyl group produces a bromomethyl intermediate. Subsequent nucleophilic substitution with 2-hydroxyaniline in dimethylformamide (DMF) at 80°C introduces the anilino group. While this method is indirect, it offers precise control over substitution patterns, particularly for electron-rich benzofuran cores.

Wittig Olefination of Benzofuranone Intermediates

Benzofuranones synthesized via pyrone-nitroalkene cyclization can undergo Wittig olefination to install the methylene-anilino group. For example, treating 2-benzofuran-1(3H)-one with a stabilized ylide derived from 2-hydroxyaniline and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature affords the target compound. This method, adapted from benzofuran functionalization techniques, ensures high regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Limitations
Pyrone-Nitroalkene AlCl₃, TFA, DCB 120°C, 16 h 64–76% Scalable, regioselective Requires toxic solvents
One-Pot Heteroannulation BQ, AcOH Reflux, 24 h ~50%* Minimal intermediates Limited scope for bulky substituents
Bromination-Amination NBS, CCl₄, DMF 80°C, 6 h 60–70% Precise substitution control Multi-step, low atom economy
Wittig Olefination Ph₃P, THF 0°C to rt, 4 h 55–65% High regioselectivity Moisture-sensitive reagents

*Estimated based on analogous reactions.

Mechanistic Insights and Optimization Strategies

Acid-Catalyzed Condensation

The condensation between 2-benzofuran-1(3H)-one and 2-hydroxyaniline is accelerated by protic acids like acetic acid, which protonate the carbonyl oxygen, enhancing electrophilicity. Kinetic studies suggest a second-order dependence on reactant concentrations, with optimal yields achieved at equimolar ratios.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution in bromination-amination sequences, while aromatic solvents (e.g., DCB) enhance thermal stability in cyclization reactions.

Chemical Reactions Analysis

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuranone derivatives with varying substituents on the aniline or methylene groups exhibit distinct structural, electronic, and functional properties. Below is a systematic comparison:

Structural Variations and Substituent Effects

Compound Name Substituents on Aniline/Methylene Group Key Structural Features
3-[(2-Hydroxyanilino)methylene]-2-benzofuran-1(3H)-one 2-hydroxyanilino Planar benzofuranone core; intramolecular hydrogen bonding (O-H⋯O/N-H⋯O) .
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one 3,4-dimethylanilino Dihedral angle of 89.12° between benzofuranone and aniline; π-π stacking (3.62–3.79 Å) .
(Z)-3-Benzylideneisobenzofuran-1(3H)-one Benzylidene Lower melting point (90–95°C) due to reduced hydrogen bonding; strong C=O stretch at 1767 cm⁻¹ (IR) .
3-(Methoxymethylene)benzofuran-2(3H)-one Methoxymethylene Electron-donating methoxy group alters electronic density; potential for nucleophilic reactivity .
3-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2,4-dichlorobenzylidene, 6-hydroxy Enhanced halogen bonding (Cl⋯O/N); steric hindrance from dichloro substitution .

Physical and Spectroscopic Properties

  • Melting Points: Hydroxy-substituted derivatives (e.g., this compound) exhibit higher melting points (e.g., 153–157°C for related compounds ) due to intermolecular hydrogen bonding. Non-polar substituents (e.g., benzylidene in (Z)-3-benzylideneisobenzofuran-1(3H)-one) reduce melting points (90–95°C) .
  • IR Spectroscopy: Hydroxyanilino derivatives show broad O-H stretches (~3333 cm⁻¹) and N-H stretches (~3032 cm⁻¹) . Carbonyl (C=O) stretches in benzofuranones appear at 1674–1767 cm⁻¹, sensitive to substituent electronic effects .

Hydrogen Bonding and Crystal Packing

  • Hydrogen Bonds: this compound forms N-H⋯O and O-H⋯O bonds, creating C(6) chains in crystals . In 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, N-H⋯O bonds generate 1D chains, while π-π interactions stabilize 3D packing .
  • Crystal Software :
    • Structures are refined using SHELXL and visualized via ORTEP .

Biological Activity

3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one, also known as compound B2353919, is a chemical entity with significant potential in medicinal chemistry due to its diverse biological activities. The compound has garnered attention for its interactions with various molecular targets, particularly in the context of oxidative stress and inflammation.

  • Molecular Formula : C15H11NO3
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : 3-[(2-hydroxyphenyl)iminomethyl]-2-benzofuran-1-ol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various signaling pathways, leading to antioxidant and anti-inflammatory effects. The compound's structure allows it to act as a potential therapeutic agent against conditions related to oxidative stress, such as neurodegenerative diseases and cancer.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative damage in cellular models. This activity is crucial for protecting cells from oxidative stress-induced apoptosis.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have demonstrated that it can downregulate the expression of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activities:

  • Antioxidant Assays : The DPPH radical scavenging assay showed that the compound significantly reduces DPPH radicals, indicating strong antioxidant potential.
  • Cytotoxicity Tests : Cell viability assays on human cancer cell lines demonstrated that the compound inhibits cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.
Study TypeFindingsReference
Antioxidant AssaySignificant reduction in DPPH radicals
CytotoxicityDose-dependent inhibition of cancer cell growth
Anti-inflammatoryDownregulation of COX expression

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are necessary to confirm the efficacy and safety profile of this compound:

  • Animal Models : Studies using rodent models have indicated that the compound can reduce markers of oxidative stress and inflammation in tissues exposed to harmful stimuli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityNotes
2-benzofuran-1(3H)-oneModerateLowLacks aniline derivative
2-hydroxyanilineLowModerateNo benzofuran ring
Quinone derivativesHighVariableFormed through oxidation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one and its derivatives?

  • Methodology : The compound can be synthesized via acid/base-catalyzed condensation reactions between 2-hydroxyaniline and 2-benzofuran-1(3H)-one derivatives. Transition-metal catalysis (e.g., Pd-mediated coupling) is also viable for introducing substituents at specific positions . For example, the methoxymethylene analog (C9H6O2) is synthesized via benzofuran ring formation followed by functionalization . Reaction optimization often involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and selectivity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves molecular geometry, hydrogen bonding, and π-π stacking interactions . For instance, orthorhombic crystal systems (e.g., space group Pbca) are common for benzofuranone derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in synthesis. Anisotropic effects in NOESY spectra can reveal spatial proximity of aromatic protons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How are key physicochemical properties (e.g., logP, thermal stability) experimentally determined?

  • Methodology :

  • LogP : Measured via shake-flask or HPLC methods using octanol/water partitioning .
  • Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) determines decomposition temperatures (e.g., boiling point ~572°C for fluoranthenyl analogs) .
  • Density/refractive index : Gas pycnometry and refractometry provide bulk material properties .

Advanced Research Questions

Q. How can hydrogen-bonding networks and π-π interactions in the crystal lattice influence material properties?

  • Methodology :

  • Hydrogen bonding : N—H···O interactions (e.g., bond length ~2.8–3.0 Å) propagate molecular chains along crystallographic axes, as seen in 3-(3,4-dimethylanilino) derivatives . These interactions stabilize polymorphic forms and affect solubility.
  • π-π stacking : Centroid distances (e.g., 3.787 Å in fluoranthenyl derivatives) correlate with electronic delocalization and charge-transfer behavior .
  • Software tools : ORTEP-III and PLATON visualize anisotropic displacement parameters and quantify intermolecular contacts .

Q. What computational approaches validate experimental spectroscopic or crystallographic data?

  • Methodology :

  • DFT calculations : Optimized geometries (B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies >0.5 ppm in ¹H NMR suggest conformational flexibility or solvent effects .
  • Hirshfeld surface analysis : Maps electron density distribution to identify dominant intermolecular interactions (e.g., C—H···O vs. π-π) .
  • Molecular docking : Screens potential bioactivity by simulating ligand-receptor binding (e.g., anti-cytokine activity in phthalazinone analogs) .

Q. How are synthetic byproducts or regioisomers identified and resolved?

  • Methodology :

  • Chromatography : HPLC or TLC separates isomers (e.g., 6-endo vs. 5-exo products) using polar stationary phases .
  • Crystallographic differentiation : Space group symmetry and unit-cell parameters distinguish polymorphs (e.g., Z = 8 for orthorhombic vs. Z = 4 for monoclinic systems) .
  • Kinetic vs. thermodynamic control : Reaction monitoring via in-situ IR spectroscopy identifies intermediates and guides selectivity .

Q. What strategies address challenges in crystallizing benzofuranone derivatives for structural studies?

  • Methodology :

  • Solvent screening : High-polarity solvents (e.g., DMSO) promote nucleation, while slow evaporation reduces disorder .
  • Seeding : Microcrystalline seeds induce controlled growth in supersaturated solutions .
  • Data collection : High-resolution synchrotron radiation (λ = 0.71073 Å) improves weak diffraction signals for low-symmetry crystals .

Data Contradictions and Resolution

Q. How are discrepancies between theoretical and experimental bond lengths reconciled?

  • Methodology :

  • Basis set selection : Triple-zeta basis sets (e.g., 6-311++G**) reduce error margins in DFT-predicted geometries .
  • Thermal motion correction : TLS (Translation-Libration-Screw) models in SHELXL refine anisotropic displacement parameters to account for lattice vibrations .

Q. Why might NMR spectra of structurally similar derivatives show unexpected splitting patterns?

  • Methodology :

  • Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational exchange (e.g., hindered rotation of the methylene group) .
  • Solvent-induced shifts : CDCl3 vs. DMSO-d6 alter hydrogen-bonding networks, affecting chemical shift dispersion .

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